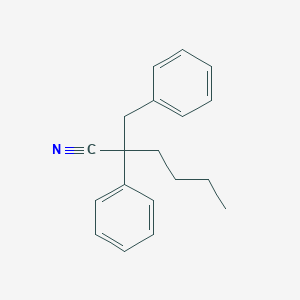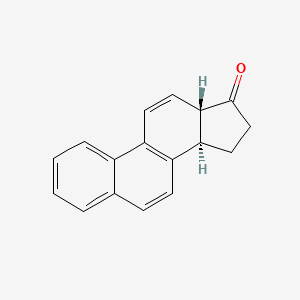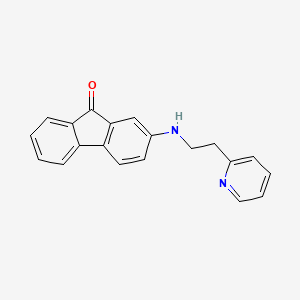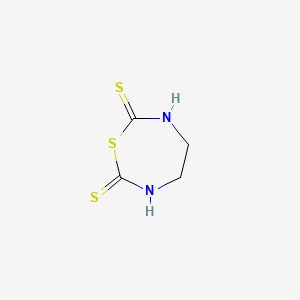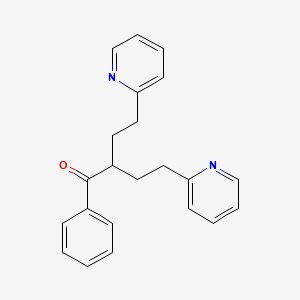
1-Phenyl-4-pyridin-2-yl-2-(2-pyridin-2-ylethyl)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-4-pyridin-2-yl-2-(2-pyridin-2-ylethyl)butan-1-one is a synthetic compound known for its significant biological activity. It is primarily used as a JAK2 inhibitor, which plays a crucial role in various cellular processes, including cell growth and differentiation . This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Vorbereitungsmethoden
The synthesis of 1-Phenyl-4-pyridin-2-yl-2-(2-pyridin-2-ylethyl)butan-1-one involves several steps. One common synthetic route includes the reaction of pyridin-2-yl-4-oxobutanal derivatives with ®-1-(4-methoxyphenyl)ethan-1-amine . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
1-Phenyl-4-pyridin-2-yl-2-(2-pyridin-2-ylethyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions, where the pyridinyl groups can be replaced with other functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-4-pyridin-2-yl-2-(2-pyridin-2-ylethyl)butan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its effects on cellular processes, particularly those involving JAK2 signaling pathways.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Wirkmechanismus
The primary mechanism of action of 1-Phenyl-4-pyridin-2-yl-2-(2-pyridin-2-ylethyl)butan-1-one involves the inhibition of JAK2 autophosphorylation . This inhibition blocks the JAK2 signaling pathway, which is crucial for the proliferation and survival of certain cell types. The compound specifically targets the JAK2-V167F mutant, reducing the cytokine-stimulated growth of JAK2-V617F-positive and JAK2-F537I-positive primary hematopoietic progenitor cells .
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-4-pyridin-2-yl-2-(2-pyridin-2-ylethyl)butan-1-one can be compared with other JAK2 inhibitors and pyridinylbutanone compounds. Similar compounds include:
2-Methyl-1-phenyl-4-pyridin-2-yl-2-(2-pyridin-2-ylethyl)butan-1-one: Another JAK2 inhibitor with similar structural features.
4-Hydroxy-1-(4-(4-(pyridin-2-yl)piperazin-1-yl)phenyl)butan-1-one: A compound with a similar pyridinyl structure but different functional groups.
The uniqueness of this compound lies in its specific inhibition of JAK2 autophosphorylation and its potential therapeutic applications in treating myeloproliferative disorders.
Eigenschaften
CAS-Nummer |
6303-62-4 |
|---|---|
Molekularformel |
C22H22N2O |
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
1-phenyl-4-pyridin-2-yl-2-(2-pyridin-2-ylethyl)butan-1-one |
InChI |
InChI=1S/C22H22N2O/c25-22(18-8-2-1-3-9-18)19(12-14-20-10-4-6-16-23-20)13-15-21-11-5-7-17-24-21/h1-11,16-17,19H,12-15H2 |
InChI-Schlüssel |
JQEBYWZQXJDXTD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C(CCC2=CC=CC=N2)CCC3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Cyclohexyl-6-[(diethylamino)methyl]-4-(2-methylbutan-2-yl)phenol](/img/structure/B14733961.png)


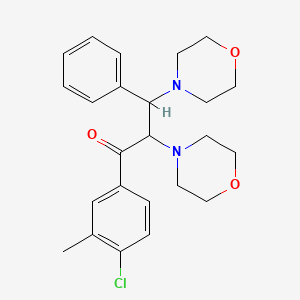
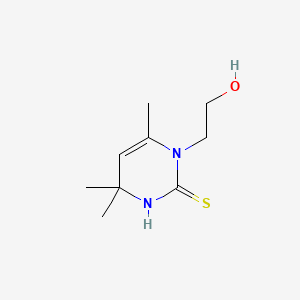

![(3E)-1-carbamothioyl-3-[(E)-4-thiophen-2-ylbut-3-en-2-ylidene]thiourea](/img/structure/B14733994.png)
